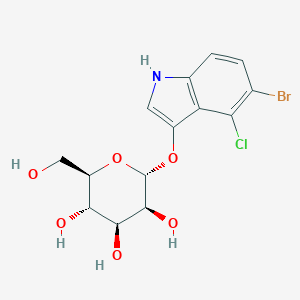
2,5-Dibromo-3-hexylthiophene
Overview
Description
2,5-Dibromo-3-hexylthiophene is a 2,5 coupled conductive polymer with conjugated polythiophene based system, which has a controllable band gap.
Scientific Research Applications
Pharmacological Applications :
- Derivatives synthesized via palladium-catalyzed Suzuki cross-coupling reactions showed significant haemolytic, biofilm inhibition, and anti-thrombolytic activities. Some derivatives displayed high anti-thrombolytic activity, suggesting potential medicinal applications (Ikram et al., 2015).
- Novel derivatives exhibited anti-tumor activities against specific cell lines and significant biofilm inhibition (Ikram et al., 2016).
Polymer Synthesis :
- Polymerization of lithiated derivatives in the presence of nickel(II) or palladium(II) catalysts results in poly(3-bromo-4-hexylthiophen-2,5-diyl) (Shono et al., 2014).
- Controlled synthesis of block copolymers was achieved through nickel-catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene followed by 2,5-dibromo-3-phenoxymethylthiophene (Ohshimizu & Ueda, 2008).
- Nanostructured poly(3-hexylthiophene-2,5-diyl) films were developed for opto-electronic applications (Vohra et al., 2014).
Electronics and Materials Science :
- Grignard metathesis (GRIM) polymerization using nickel α-diimine catalysts generated regioregular polymers suitable for electronic applications (Magurudeniya et al., 2011).
- Catalyst transfer polymerization influenced end groups and polydispersity in poly(3-hexylthiophene), impacting material properties (Lohwasser & Thelakkat, 2011).
- The role of transition metals in GRIM polymerization of 3-hexylthiophene was crucial for achieving regioregularity in poly(3-hexylthiophene) used in organic electronics (Bhatt et al., 2013).
Mechanism of Action
Target of Action
2,5-Dibromo-3-hexylthiophene is primarily used as a monomer in the synthesis of conductive polymers . Its primary targets are the arylboronic acids with which it reacts to form corresponding thiophene derivatives .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of this compound with various arylboronic acids under controlled and optimal reaction conditions . The different substituents present on arylboronic acids significantly influence the overall properties of the resulting products .
Biochemical Pathways
The compound is involved in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer used in organic electronics . It also participates in the synthesis of P3HT, which has potential applications in photocatalysis . The compound’s role in these pathways contributes to the development of materials with controllable band gaps .
Result of Action
The action of this compound results in the formation of new thiophene derivatives with varying properties depending on the substituents present on the arylboronic acids . Some of these derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the Suzuki cross-coupling reaction . Additionally, the nature of the arylboronic acids used in the reaction can significantly affect the properties of the resulting thiophene derivatives .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins due to its conductive properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,5-dibromo-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFIAVPXHGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156074-98-5 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50888890 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116971-11-0, 156074-98-5 | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one](/img/structure/B54064.png)




![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)


